molecular formula C11H9Cl2NO4S B2393575 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338953-83-6

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No. B2393575
CAS RN: 338953-83-6
M. Wt: 322.16
InChI Key: JKOJGMFDGXLRNE-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-Dichlorobenzyl chloride , which is an organic building block . It’s used in various chemical reactions, particularly in the synthesis of other complex organic compounds .


Synthesis Analysis

3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It has also been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzyl chloride, a related compound, is Cl2C6H3CH2Cl . The exact structure of “4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone” is not available in the search results.


Chemical Reactions Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

Mechanism of Action

Target of Action

Compounds with similar structures, such as dichlorobenzyl alcohol, have been known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This is similar to the action of Dichlorobenzyl alcohol, which is known to have antibacterial, antiviral, and local anesthetic properties .

Biochemical Pathways

Compounds with similar structures, such as 3,4-dichlorobenzyl methylcarbamate, are known to inhibit cholinesterase or acetylcholinesterase (ache), forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Pharmacokinetics

Similar compounds like dichlorobenzyl alcohol are used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they have suitable bioavailability for therapeutic use.

Result of Action

Similar compounds like dichlorobenzyl alcohol are known to provide symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they have a therapeutic effect at the cellular level.

Action Environment

Similar compounds like dichlorobenzyl alcohol are used in various environments as over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that they are stable and effective under a variety of conditions.

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO4S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-19(17,18)6-11(14)16/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOJGMFDGXLRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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